Methyl 3-cyanothiophene-2-carboxylate
Overview
Description
Methyl 3-cyanothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H5NO2S and its molecular weight is 167.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Synthesis of Triazines : Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized through solvent-free reactions, representing a nucleophilic substitution of the cyano group in 1,2,4-triazine-5-carbonitriles (Krinochkin et al., 2021).
Thorpe Cyclization : Employed in Thorpe cyclization for constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, using an eco-friendly phase transfer catalysis technique (R. D. Shah, 2011).
N-Arylation : A protocol for N-arylated methyl 2-aminothiophene-3-carboxylate synthesis was developed, demonstrating a broad range of tolerated functional groups (Rizwan et al., 2015).
Structural and Chemical Properties
- Crystal Structure Analysis : Methyl-3-aminothiophene-2-carboxylate (matc) crystallizes in the monoclinic crystal system. Its crystal structure involves various inter- and intra-molecular interactions (Tao et al., 2020).
Organic Chemistry and Other Applications
Synthesis of Thieno[3,2-e][1,2,4]triazepin-5-ones : Demonstrates reactivity with hydrazonoyl chlorides, yielding N-arylamidrazones and subsequent cyclocondensation products (Sabri et al., 2006).
Synthesis of Thienopyrimidinones : Used in the condensation with o-cyanomethylbenzoic acids, resulting in isomeric benzoic acids and their esters (Kucherenko et al., 2008).
Copper Protection : Methyl 3-((2-mercaptophenyl)imino)butanoate, designed with azole, thiol functional groups, and carboxylate tail group, shows high efficiency in copper protection (Tansuğ et al., 2014).
Polymer Solar Cells : Methyl thiophene-3-carboxylate in polymers like 3MT-Th used for high-performance nonfullerene-type polymer solar cells (Park et al., 2017).
Mechanism of Action
Target of Action
Methyl 3-cyanothiophene-2-carboxylate is a chemical compound that is used as an intermediate in organic synthesis Thiophene derivatives, to which this compound belongs, are known to interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
It is known that thiophene derivatives can interact with their targets through various mechanisms, such as binding to enzymes or receptors, inhibiting or activating biochemical pathways, or acting as precursors for the synthesis of other biologically active compounds .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structures and functional groups .
Pharmacokinetics
The compound’s molecular weight of 16719 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Thiophene derivatives are known to have a wide range of biological effects, depending on their specific structures and functional groups .
Properties
IUPAC Name |
methyl 3-cyanothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPCTGYSNTUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384554 | |
Record name | methyl 3-cyanothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-31-5 | |
Record name | Methyl 3-cyano-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67808-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-cyanothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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